REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=2)[O:13][CH2:15][CH2:16][OH:17])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
6.51 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
ADDITION
|
Details
|
by adding water and diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over magnesium sulfate anhydride
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound (1.78 g, 53%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless crystalline
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(OCCO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |